molecular formula C18H19ClN2O3S B2467924 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide CAS No. 950474-66-5

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide

Cat. No.: B2467924
CAS No.: 950474-66-5
M. Wt: 378.87
InChI Key: QCTJGAYLPSMBCV-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors .

Preparation Methods

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide involves multiple steps. One common synthetic route includes the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazolidine-1,1-dioxide to yield the desired sulfonamide . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biological pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar compounds include other sulfonamides such as:

    Sulfamethoxazole: Commonly used as an antibiotic.

    Sulfadiazine: Another antibiotic used in the treatment of bacterial infections.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide is unique due to its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-16-9-8-15(13-17(16)21-11-4-12-25(21,23)24)20-18(22)10-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTJGAYLPSMBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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